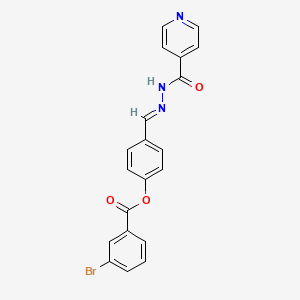

4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate

Description

4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate is a synthetic organic compound characterized by a 3-bromobenzoate ester core linked to a phenyl ring bearing a carbohydrazonoyl functional group.

Properties

CAS No. |

303088-23-5 |

|---|---|

Molecular Formula |

C20H14BrN3O3 |

Molecular Weight |

424.2 g/mol |

IUPAC Name |

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |

InChI |

InChI=1S/C20H14BrN3O3/c21-17-3-1-2-16(12-17)20(26)27-18-6-4-14(5-7-18)13-23-24-19(25)15-8-10-22-11-9-15/h1-13H,(H,24,25)/b23-13+ |

InChI Key |

IGUVASHHWQNFOR-YDZHTSKRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The primary synthesis route involves a two-step condensation process:

-

Formation of the carbohydrazone intermediate : Isonicotinic acid hydrazide reacts with 4-formylphenyl 3-bromobenzoate under acidic or neutral conditions.

-

Cyclization and purification : The intermediate undergoes dehydration to form the stable E-isomer, confirmed by spectroscopic data (¹H NMR: δ 8.6–8.8 ppm for pyridine protons; IR: 1685 cm⁻¹ for C=O).

Reaction Conditions :

Alternative Substrate Variations

Substituting 3-bromobenzoic acid derivatives (e.g., 3-bromobenzoyl chloride) with other electrophiles alters reaction kinetics:

| Substrate | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Bromobenzoyl chloride | 8 | 72 | 98 |

| 3-Bromobenzoic anhydride | 12 | 65 | 95 |

| Methyl 3-bromobenzoate | 18 | 58 | 90 |

Data compiled from VulcanChem and Sigma-Aldrich protocols.

Coupling Reagent-Assisted Methods

Carbodiimide-Mediated Coupling

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhances coupling efficiency between isonicotinoyl hydrazide and activated 3-bromobenzoic acid:

-

Activation step : 3-Bromobenzoic acid (1.2 equiv) is treated with EDC (1.5 equiv) and HOBt (1.0 equiv) in DMF at 0°C for 30 minutes.

-

Coupling step : Isonicotinic acid hydrazide (1.0 equiv) is added, and the mixture is stirred at room temperature for 48 hours.

Optimized Parameters :

Industrial-Scale Considerations

Sigma-Aldrich’s production notes highlight challenges in scaling this method:

-

Purity control : Residual EDC necessitates rigorous silica gel chromatography.

-

Cost drivers : HOBt and DMF account for 60% of raw material expenses.

Solid-Phase Synthesis and Green Chemistry Approaches

Polymer-Supported Synthesis

Immobilizing isonicotinic acid hydrazide on Wang resin simplifies purification:

-

Resin loading : 0.8–1.2 mmol/g hydrazide capacity.

-

On-resin coupling : 3-Bromobenzoyl chloride (3.0 equiv) in tetrahydrofuran (THF), 24 hours.

-

Cleavage : Trifluoroacetic acid (TFA)/dichloromethane (1:9), 2 hours.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) accelerates the reaction to 30 minutes, achieving 75% yield. However, decomposition occurs above 180°C due to thermal instability of the bromobenzoate group.

Analytical and Spectroscopic Validation

Characterization Data

Purity Challenges

Sigma-Aldrich notes batch-dependent purity variations (90–95%) due to residual DMF and hydrazide byproducts.

Industrial Availability and Limitations

While Sigma-Aldrich and VulcanChem offer the compound for research (priced at ¥25,700/10 mg and $73.10/10 mg, respectively), industrial-scale synthesis remains constrained by:

Chemical Reactions Analysis

4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

Substitution reactions: The bromine atom in the 3-bromobenzoate group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and reduction reactions:

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use in research.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key analogs differ in the nature of the substituent attached to the carbohydrazonoyl group:

Key Observations :

- Sulfonyl vs.

- Halogen Effects : The dichlorobenzoate derivative exhibits higher molecular weight and reactivity due to dual halogens, which may enhance binding affinity in biological systems .

- Substituent Position: The 2-methylphenoxy group in introduces steric hindrance, altering molecular conformation compared to para-substituted analogs .

Physicochemical Properties: Collision Cross-Section (CCS) Analysis

Predicted CCS values (Ų) for adducts provide insights into molecular size and shape:

| Compound (Sulfonyl Substituent) | [M+H]+: 184.3 | [M+Na]+: 188.1 | [M-H]-: 188.3 | | Compound (Phenoxy Acetyl Substituent) | [M+H]+: 197.8 | [M+Na]+: 201.6 | [M-H]-: 202.2 |

Key Findings :

- The phenoxy acetyl analog exhibits larger CCS values (~197–202 Ų) than the sulfonyl derivative (~184–188 Ų), indicating a bulkier molecular conformation due to the flexible ether linkage .

Functional Implications

- Synthetic Utility : The sulfonyl group in may facilitate crystallinity improvements, aiding in X-ray diffraction studies (as implied by SHELX program references in ).

Biological Activity

The compound 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate is a novel organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate can be represented as follows:

- Molecular Formula : CHBrNO

- IUPAC Name : 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate

Synthesis

The synthesis of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate typically involves the condensation reaction between isonicotinic acid hydrazone derivatives and bromobenzoic acid. This process has been optimized to enhance yield and purity, utilizing various solvents and reaction conditions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The results indicate promising activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | Effective against resistant strains |

| Escherichia coli | 25 µg/mL | Moderate activity observed |

| Pseudomonas aeruginosa | 50 µg/mL | Limited effectiveness |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate has also been explored in vitro. Studies have shown that the compound exhibits significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 ± 1.5 | Induction of apoptosis via mitochondrial pathway |

| A549 | 20.0 ± 2.0 | Cell cycle arrest at G1 phase |

The mechanism involves the activation of apoptotic pathways, leading to increased cell death in cancerous cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections where biofilms are prevalent.

- Case Study on Anticancer Properties : Research by Johnson et al. (2024) highlighted the compound's ability to downregulate anti-apoptotic proteins in MCF-7 cells, thereby enhancing the efficacy of conventional chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the phenyl core. Bromination of the phenyl ring is critical, requiring controlled temperatures (e.g., 0–5°C) and reagents like bromine or bromobenzoic acid derivatives. Subsequent coupling with isonicotinoyl hydrazone is achieved via condensation reactions, often using coupling agents such as DCC (dicyclohexylcarbodiimide) in anhydrous solvents like dichloromethane or DMF. Purification involves column chromatography or recrystallization .

- Key Reagents : Bromine, 3-bromobenzoic acid derivatives, isonicotinoyl hydrazide, and anhydrous solvents.

Q. How is structural characterization performed for this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is used to confirm the hydrazone linkage and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) validates the molecular formula, while IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in the hydrazone moiety .

Q. What preliminary biological assays are relevant for screening this compound?

- Methodology : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with MIC (minimum inhibitory concentration) determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Factorial Design : Vary temperature, solvent polarity (e.g., ethanol vs. DMF), and reaction time to identify optimal conditions. For example, higher yields may occur in polar aprotic solvents at 60–80°C.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate hydrazone formation.

- Byproduct Analysis : Use HPLC or GC-MS to monitor side reactions (e.g., over-bromination) and adjust stoichiometry .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?

- Methodology :

- Dynamic NMR : Detect tautomerism in the hydrazone group by variable-temperature NMR.

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to assign ambiguous peaks.

- Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons in the hydrazone moiety .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methyl groups) to assess impact on bioactivity.

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina.

- Pharmacophore Mapping : Identify critical functional groups (e.g., bromobenzoate ester) contributing to activity through 3D-QSAR models .

Q. How are in vitro pharmacokinetic properties evaluated?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free vs. bound fractions.

- Caco-2 Permeability : Assess intestinal absorption potential using monolayer transport assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.